molecular formula C11H11BrN2O2 B8135624 Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B8135624
M. Wt: 283.12 g/mol
InChI Key: MQXSMQUGOJRVLP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate (CAS 1315362-89-0) is a chemical building block with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities . The reactive bromo substituent at the 3-position makes this ester a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . Imidazopyridine scaffolds are of significant research interest, particularly in the development of novel therapeutic agents. For instance, related compounds in this class, known as Imidazopyridine Amides (IPAs), are actively being investigated for their potent activity against Mycobacterium tuberculosis by targeting the mycobacterial electron transport chain . As such, this bromo-methyl derivative serves as a key synthetic precursor for researchers exploring new chemical entities in anti-infective and other drug discovery programs . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-4-5-14-9(6-8)13-7(2)10(14)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXSMQUGOJRVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC(=C(N2C=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Halogenated Pyridine Precursors

The most common approach involves cyclocondensation between 2-aminopyridine derivatives and α-bromoketones. For example:

Procedure :

  • Step 1 : React 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol under reflux (6–8 hours) to form the imidazo[1,2-a]pyridine core .

  • Step 2 : Introduce bromine at position 3 using N \text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 under UV light, achieving regioselectivity via radical bromination .

Key Data :

ParameterValue
Yield (Step 1)52–58%
Yield (Step 2)65–72%
Purity (HPLC)≥98%

One-Pot Tandem Cyclization/Bromination

A streamlined method combines cyclization and bromination in a single pot, reducing intermediate isolation:

Procedure :

  • Mix 2-amino-5-bromo-4-methylpyridine with ethyl bromopyruvate in ethyl acetate.

  • Add tert-butyl hydroperoxide (TBHP, 2 eq) and heat at 90°C for 3 hours .

Mechanistic Insight :

  • TBHP acts as both oxidant and bromine source, facilitating simultaneous cyclization and C3-bromination .

  • The reaction proceeds via a radical pathway, confirmed by radical trapping experiments .

Key Data :

ParameterValue
Reaction Time3 hours
Yield68–75%
Selectivity (C3 vs. C8)>95%

Continuous Flow Synthesis

To address scalability and side reactions (e.g., decarboxylation), continuous flow systems have been developed:

Procedure :

  • Pump a solution of 2-amino-4-methylpyridine and ethyl 3-bromo-2-oxobutanoate in DMF through a heated reactor (125°C, residence time: 15 minutes) .

  • Use catalytic pp-toluenesulfonic acid (PTSA, 0.1 eq) to enhance cyclization efficiency.

Advantages :

  • 20% higher yield compared to batch methods.

  • Reduced byproduct formation (e.g., decarboxylated derivatives).

Key Data :

ParameterValue
Throughput12 g/hour
Purity≥99%

Post-Synthetic Bromination of Preformed Imidazopyridines

For late-stage diversification, bromination can be performed on preassembled imidazopyridine esters:

Procedure :

  • Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Add NBS (1.1 eq) and AIBN (0.05 eq), irradiate at 350 nm for 2 hours .

Regioselectivity Control :

  • Electron-donating groups (e.g., methyl at C2) direct bromination to C3 via radical stabilization .

Key Data :

ParameterValue
Yield70–78%
Regioselectivity>99%

Industrial-Scale Production

Industrial methods prioritize cost efficiency and minimal purification steps:

Procedure :

  • React 2-amino-4-methylpyridine with ethyl 3-bromo-2-oxobutanoate in refluxing toluene (8 hours).

  • Quench with aqueous NaHCO3\text{NaHCO}_3, extract with ethyl acetate, and crystallize from hexane/CH2_2Cl2_2 .

Optimization Notes :

  • Stoichiometric ratios (1:1.2 aminopyridine:ketone) minimize unreacted starting material .

  • Crystallization yields 85–90% pure product .

Key Data :

ParameterValue
Batch Size10–50 kg
Cost per Kilogram$1,200–1,500

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation52–5898ModerateHigh
One-Pot Bromination68–7597HighModerate
Continuous Flow70–7899HighHigh
Post-Synthetic Bromination70–7898LowLow
Industrial Production85–9095Very HighVery High

Challenges and Solutions

  • Decarboxylation During Cyclization : Mitigated by using low-polarity solvents (toluene) and avoiding excessive heating .

  • Regioselectivity in Bromination : Achieved via radical-stabilizing substituents (e.g., methyl at C2) or directed metal catalysis .

  • Purification Difficulties : Addressed by crystallization from hexane/CH2_2Cl2_2 or silica gel chromatography .

Emerging Techniques

  • Photocatalytic Bromination : Using eosin Y and visible light to generate bromine radicals, enabling room-temperature reactions .

  • Enzymatic Cyclization : Pilot studies using lipases in non-aqueous media show 40–50% yields but require further optimization.

Chemical Reactions Analysis

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate. These compounds have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, research indicates that certain analogues exhibit minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain, suggesting a promising avenue for tuberculosis treatment development .

Anti-Cancer Activity

Imidazo[1,2-a]pyridine compounds have also been evaluated for their anti-cancer properties. In vitro studies have reported non-toxic profiles against various cancer cell lines, including VERO and MCF-7 cells. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance cytotoxicity against specific cancer types while maintaining low toxicity levels in normal cells .

Development of Anti-TB Agents

A significant case study involved the high-throughput screening of imidazo[1,2-a]pyridine analogues to identify potent inhibitors of Mtb. Researchers discovered several compounds with impressive MIC values against both replicating and non-replicating forms of Mtb. Among these, this compound was noted for its favorable pharmacokinetic profile in mouse models, indicating potential for further development as an anti-TB agent .

Cancer Therapeutics

Another notable study focused on the modification of this compound derivatives for enhanced anti-cancer activity. The modifications led to compounds that demonstrated increased potency against specific cancer cell lines while remaining non-toxic to normal cells. This highlights the versatility of this compound class in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ester group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key derivatives of imidazo[1,2-a]pyridine-7-carboxylates, highlighting variations in substituents, synthesis yields, and physicochemical properties:

Compound Name & Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR, MS) Applications/Notes Reference ID
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate C₉H₈BrN₃O₂ N/A N/A MS: [M+]=269.1 (theoretical) Pharmaceutical intermediate; 95% purity
Ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenyl C₂₁H₁₆N₄O₃S 215–217 33 IR: 1730 (C=O), 1670 (C=N) cm⁻¹; MS: m/z 440 Anticancer screening candidate
Ethyl 5-(4-methylphenyl)-3-oxo-2-phenyl C₂₀H₁₇N₃O₃ 233–235 50 IR: 1730 (C=O), 1650 (C=C) cm⁻¹; MS: m/z 373 High yield via reflux with HCl
Ethyl 5-[2-(5-methylindol-3-yl)ethyl]-3-oxo-2-phenyl C₂₆H₂₄N₄O₃ 224–226 80 IR: 1690 (C=O), 1390 (C-N) cm⁻¹; MS: m/z 440 High-yield synthesis (80%); indole moiety enhances bioactivity
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ N/A N/A MS: [M+]=269.1 Bromine at position 7 alters electronic properties

Substituent Effects on Physicochemical Properties

  • Bromine Position: Bromine at position 3 (target compound) vs.
  • Methyl vs. Phenyl Groups : The 2-methyl group in the target compound may improve lipid solubility compared to bulkier 2-phenyl substituents (e.g., ), enhancing membrane permeability .
  • Ester Groups : Ethyl esters (target compound) generally exhibit higher stability than methyl esters () under physiological conditions .

Pharmaceutical Relevance

  • Brominated Derivatives : Bromine enhances electrophilic reactivity, making these compounds key intermediates in Suzuki-Miyaura cross-coupling reactions for drug discovery .
  • Methyl Substituents : The 2-methyl group in the target compound may reduce metabolic degradation compared to unsubstituted analogs, as seen in similar imidazopyridines .

Spectral Characterization

  • IR Signatures : Strong C=O stretches (~1730 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are consistent across brominated derivatives .
  • Mass Spectrometry : Molecular ion peaks ([M+]) align with theoretical values (e.g., 269.1 for C₉H₈BrN₃O₂) .

Biological Activity

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data tables and research findings.

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1315362-89-0
  • Molecular Formula : C11H10BrN3O2

Structural Features

The unique substitution pattern of the bromine atom at the 3-position and the ethyl ester group at the 7-position significantly influences its reactivity and biological activity. The molecular structure can be represented as follows:

Ethyl 3 bromo 2 methylimidazo 1 2 a pyridine 7 carboxylate\text{Ethyl 3 bromo 2 methylimidazo 1 2 a pyridine 7 carboxylate}

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad range of biological activities, including antimicrobial effects. Specifically, derivatives like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

Cytochrome P450 Inhibition

This compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 , which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics when co-administered with other drugs metabolized by these enzymes .

Mutagenic Potential

Similar compounds have been associated with mutagenic properties, necessitating further studies to evaluate the safety and efficacy of this compound in biological systems .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Imidazole Ring : Reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.
  • Bromination : Introduction of bromine at the desired position using molecular bromine or iodine.

Yield and Purity

Careful control of reaction conditions is essential to ensure high yields and purity of the final product. Reported yields for similar compounds range from 75% to over 88% depending on the specific synthetic routes employed .

Comparison with Related Compounds

Compound NameStructureNotable Features
Ethyl 5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylateStructureBromine at position 5
Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylateStructureBromine at position 6
Methyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylateStructureMethyl instead of ethyl group

Stock Solution Preparation

ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM3.5321 mL17.6603 mL35.3206 mL
5 mM0.7064 mL3.5321 mL7.0641 mL
10 mM0.3532 mL1.766 mL3.5321 mL

In Vivo Studies

Recent studies have evaluated the in vivo effects of this compound on liver fibrosis models. Compounds exhibiting inhibitory rates against collagen synthesis were identified as potential therapeutic agents .

Pharmacological Implications

The interactions with cytochrome P450 enzymes suggest that this compound may play a role in pharmacological applications where drug-drug interactions are a concern .

Q & A

Q. What are the common synthetic routes for Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, describes a tandem reaction using brominated intermediates (e.g., ethyl 4-bromo-3-methylbut-2-enoate) with nitrogen-containing heterocycles under basic conditions (e.g., K₂CO₃ in DMF). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) or direct electrophilic substitution. Key steps include cyclization to form the imidazo[1,2-a]pyridine core, followed by esterification or functional group interconversion .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methyl groups at position 2 and bromine at position 3 produce distinct splitting patterns (e.g., singlet for methyl in ¹H NMR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. reports HRMS data with <5 ppm error to confirm purity .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For instance, highlights torsional angles (e.g., 55.6° for ester groups) to confirm spatial arrangements .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Imidazo[1,2-a]pyridines exhibit antiviral, antibacterial, and anti-inflammatory properties. For example, notes that substituents like bromine enhance bioactivity by increasing electrophilicity, while ester groups improve solubility for in vitro assays . Structure-activity relationship (SAR) studies often correlate substituent position (e.g., bromine at position 3) with inhibitory potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in bromination steps?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance electrophilic bromination efficiency by stabilizing transition states .
  • Catalysis : Lewis acids like FeCl₃ can direct bromination to specific positions. achieved 72% yield using controlled stoichiometry of NBS .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., di-bromination), as noted in for similar triazolo derivatives .

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disorder in Ester Groups : The ethyl carboxylate moiety often exhibits rotational disorder. resolved this using SHELXL restraints (e.g., AFIX 66 for methyl groups) and high-resolution data (R factor <0.05) .
  • Weak Intermolecular Interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) require careful modeling to avoid overinterpretation. used PLATON/SQUEEZE to account for solvent effects .

Q. How do computational methods (e.g., DFT) predict reactivity or binding affinity?

Methodological Answer:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. For example, bromine’s σ-hole enhances halogen bonding, as modeled in using Gaussian09 .
  • Docking Studies : Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) can prioritize derivatives for synthesis. used this to link torsion angles (72.6° in phenyl rings) to binding pocket compatibility .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsions. reconciled discrepancies by re-examining solvent effects on NMR shifts .
  • Dynamic Effects : Variable-temperature NMR can detect conformational flexibility not captured in static crystal structures .

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